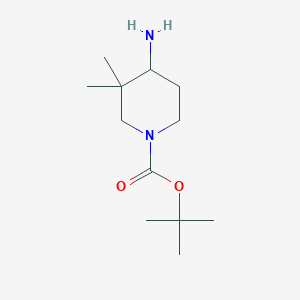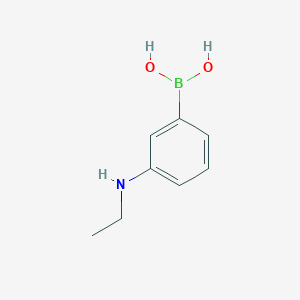
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is a synthetic, pharmacologically active organic compound that belongs to the class of coumarin derivatives. It is characterized by its molecular formula C14H11NO4 and a molecular weight of 257.24 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate typically involves the reaction of 4-pyridinecarboxaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The pyridinyl group can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Applications De Recherche Scientifique
7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Employed in the study of enzyme kinetics and as a marker for biological assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
4-Hydroxycoumarin: A precursor in the synthesis of various coumarin derivatives.
7-Hydroxycoumarin: Shares similar structural features but lacks the pyridinyl group.
4-Pyridinecarboxaldehyde: Used in the synthesis of pyridinyl-substituted compounds.
Uniqueness: 7-Hydroxy-4-(pyridin-4-yl)coumarin monohydrate is unique due to the presence of both hydroxyl and pyridinyl groups, which confer distinct chemical and biological properties. Its strong fluorescence and potential therapeutic effects make it a valuable compound in research and industry .
Propriétés
IUPAC Name |
7-hydroxy-4-pyridin-4-ylchromen-2-one;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3.H2O/c16-10-1-2-11-12(9-3-5-15-6-4-9)8-14(17)18-13(11)7-10;/h1-8,16H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTZDRKXDZZFQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2C3=CC=NC=C3.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420673 |
Source


|
| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
386704-08-1 |
Source


|
| Record name | 7-hydroxy-4-(pyridin-4-yl)coumarin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1277546.png)

![4-[2-(Dimethylamino)ethoxy]aniline](/img/structure/B1277548.png)







![3-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1277586.png)
![(2R,3R)-1-Benzyl-2-[4-(methylthio)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1277588.png)


